Target Engagement: EVP-6124 Exhibits Potentiation of ACh Response at Sub-Nanomolar Concentrations
Encenicline (EVP-6124) functions as a co-agonist with acetylcholine (ACh), potentiating the α7 nAChR response at extremely low concentrations. This mechanism contrasts with simple competitive agonism observed for many other α7 ligands [1]. In functional investigations in oocytes, sustained exposure to EVP-6124 caused desensitization at concentrations greater than 3 nM, while lower concentrations (0.3-1 nM) caused an increase in the acetylcholine-evoked response [1]. This bell-shaped concentration-response curve is a critical differentiator for its in vivo efficacy profile.
| Evidence Dimension | Functional Potentiation of α7 nAChR |
|---|---|
| Target Compound Data | Potentiation observed at 0.3-1 nM; Desensitization at >3 nM |
| Comparator Or Baseline | Acetylcholine (ACh) response alone |
| Quantified Difference | Concentration-dependent biphasic effect: potentiation at 0.3-1 nM, desensitization at >3 nM |
| Conditions | Xenopus laevis oocytes expressing human α7 nAChR; two-electrode voltage clamp |
Why This Matters
This unique co-agonist behavior dictates a narrow therapeutic window, meaning procurement of this specific compound is essential to reproduce the precise concentration-dependent effects reported in the literature.
- [1] Prickaerts J, van Goethem NP, Chesworth R, et al. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors. Neuropharmacology. 2012;62(2):1099-110. View Source
